

Exploratory studies on the kinase inhibitory potential of thienopyrimidines

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Compound of Interest

Compound Name: 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine

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The Kinase Inhibitory Potential of Thienopyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile core for the development of potent and selective kinase inhibitors. Its structural resemblance to the purine nucleus allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.

[1][2][3] This in-depth guide provides a comprehensive overview of the exploratory studies on the kinase inhibitory potential of thienopyrimidines, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.

Kinase Inhibitory Activity of Thienopyrimidine Derivatives

The thienopyrimidine core has been extensively derivatized to explore its structure-activity relationship (SAR) against various kinase targets. These efforts have led to the discovery of compounds with nanomolar to micromolar inhibitory potencies against key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide

3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.

Data Presentation: Kinase and Cell Line Inhibition

The following tables summarize the quantitative inhibitory activities of representative thienopyrimidine derivatives against various kinases and cancer cell lines as reported in the literature.

Table 1: Inhibitory Activity of Thienopyrimidine Derivatives against Kinases

Compound ID	Target Kinase	IC50 (nM)	Reference
Pictilisib (GDC-0941)	PI3K α	3	[4]
PI3K δ	3	[4]	
PI3K β	33	[4]	
PI3K γ	75	[4]	
Compound 7a	EGFR (wild-type)	37.19	[5][6]
EGFR (T790M)	204.10	[5][6]	
Compound 5f	EGFR	0.083 (μ M)	[7][8]
VEGFR-2	1.23 (μ M)	[7][8]	
Compound 9a	PI3K α	9470	[9]
Compound 6g	PI3K α	Subnanomolar	[10]
Compound 6k	PI3K α	Subnanomolar	[10]
Thienopyrimidine 11	Tie-2	Potent Inhibition	[11]
Compound 10a	FLT3	Potent Inhibition	[12]
Compound 11	Kinases	79.2% inhibition at 20 μ M	[12]

Table 2: Anti-proliferative Activity of Thienopyrimidine Derivatives against Cancer Cell Lines

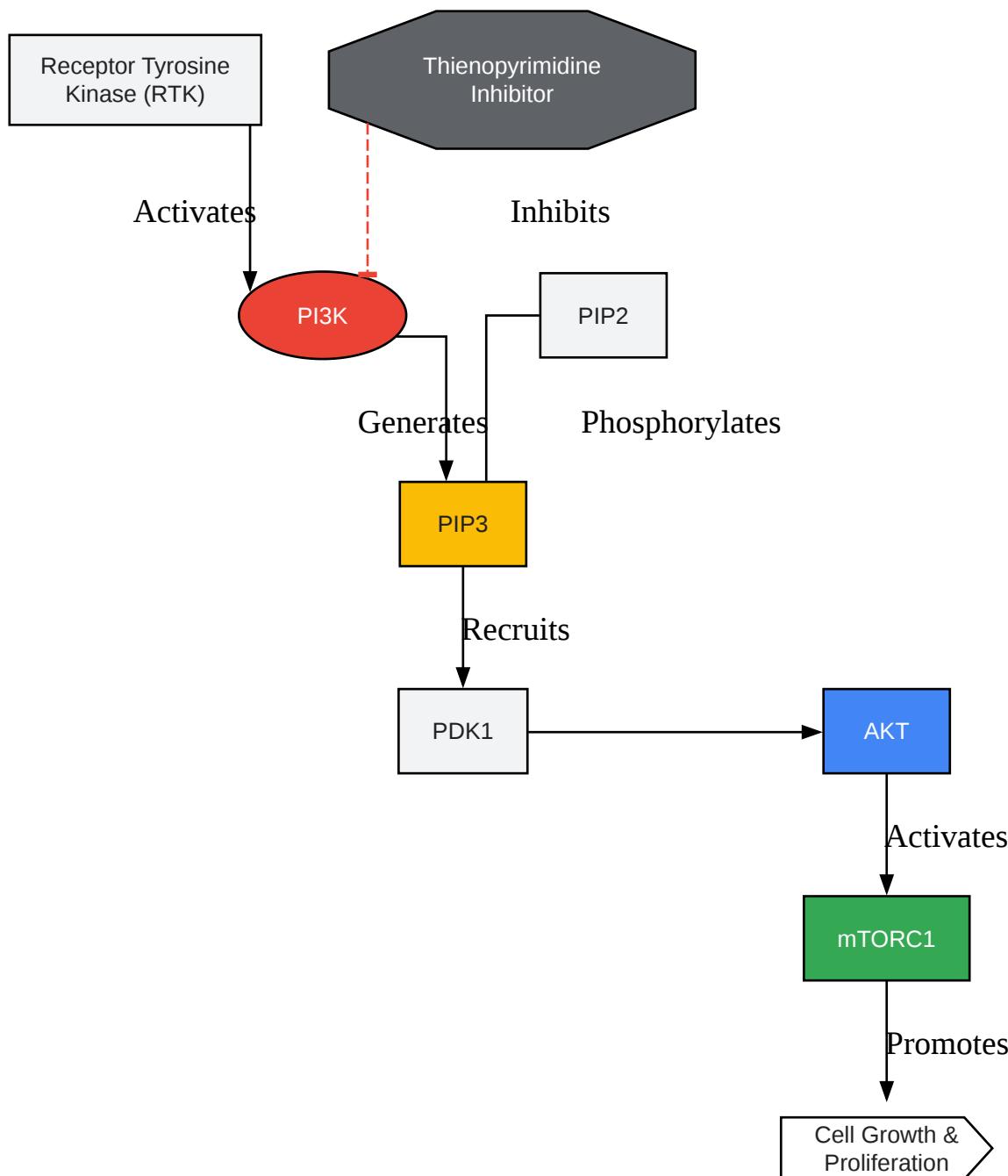
Compound ID	Cell Line	Cancer Type	IC50 (µM)	Reference
Compound 7a	HepG2	Liver Cancer	Significant Inhibition	[5]
PC3	Prostate Cancer	Significant Inhibition	[5]	
Compound 5f	MCF-7	Breast Cancer	0.012	[7][8]
Compound 9a	HepG-2	Liver Cancer	12.32	[9]
A549	Lung Cancer	11.30	[9]	
PC-3	Prostate Cancer	14.69	[9]	
MCF-7	Breast Cancer	9.80	[9]	
Compound 9a (from another study)	HT-29	Colon Cancer	1.21	[12]
HepG-2	Liver Cancer	6.62	[12]	
MCF-7	Breast Cancer	7.2	[12]	
Compound 9b	HT-29	Colon Cancer	0.85	[12]
HepG-2	Liver Cancer	9.11	[12]	
MCF-7	Breast Cancer	16.26	[12]	

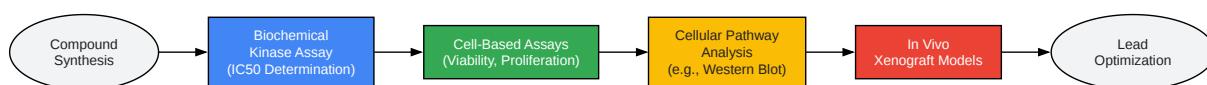
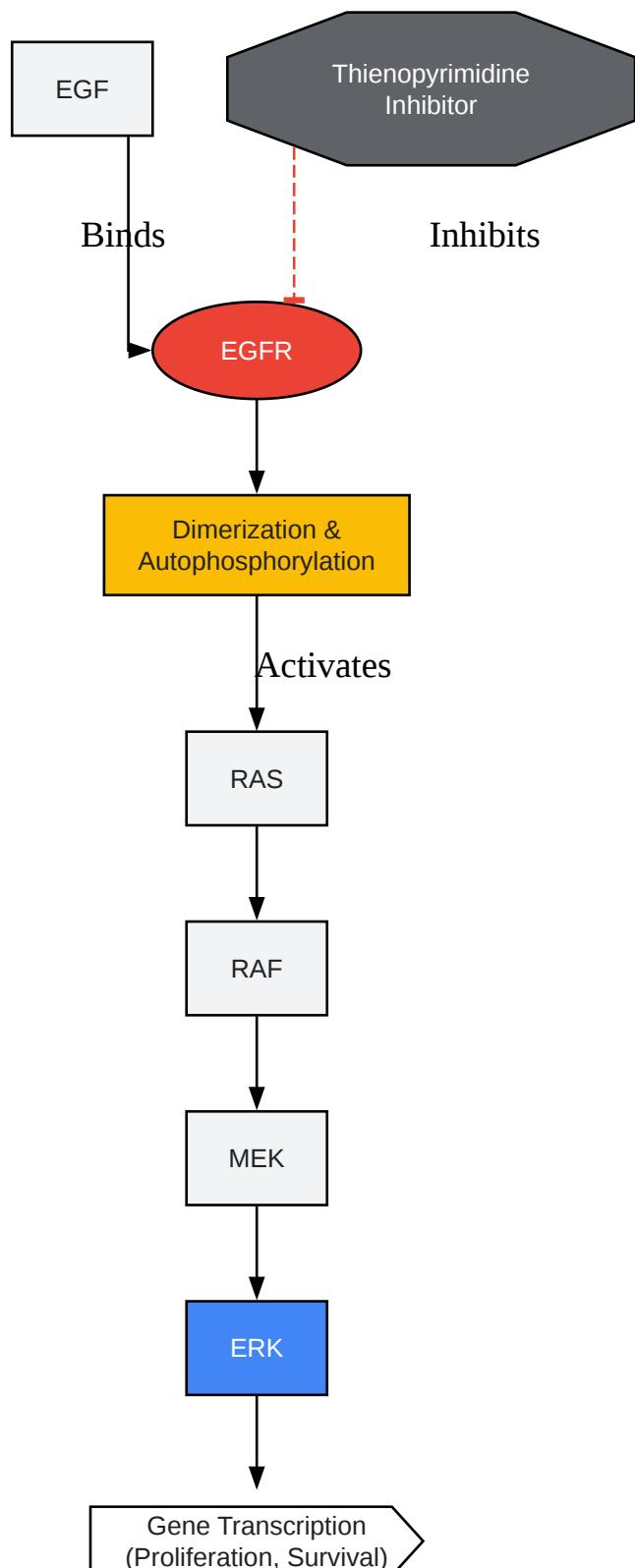
Signaling Pathways Modulated by Thienopyrimidine Kinase Inhibitors

Thienopyrimidine derivatives exert their therapeutic effects by inhibiting kinases that are key components of oncogenic signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying patient populations most likely to respond to these targeted therapies.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[\[4\]](#)[\[10\]](#) Thienopyrimidines have been successfully developed to target PI3K, a key upstream kinase in this pathway.





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